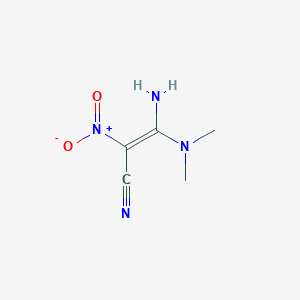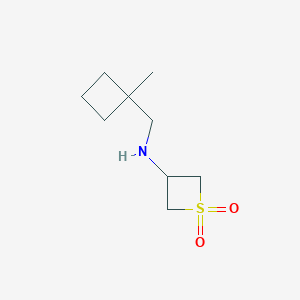
3-(((1-Methylcyclobutyl)methyl)amino)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((1-Methylcyclobutyl)methyl)amino)thietane 1,1-dioxide is a sulfur-containing heterocyclic compound It belongs to the class of thietane derivatives, which are characterized by a four-membered ring containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1-Methylcyclobutyl)methyl)amino)thietane 1,1-dioxide can be achieved through several methods. One common approach involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . This reaction proceeds through the elimination of thietane-1,1-dioxide and the formation of the desired thietane derivative.
Another method involves the addition of trimethylsilyl cyanide to thietan-3-one, followed by the oxidation of the sulfur atom and subsequent dehydration of the thietane 1,1-dioxide intermediate . This method provides a straightforward route to obtain the target compound with high yield.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial processes may also involve continuous flow reactors and advanced purification techniques to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(((1-Methylcyclobutyl)methyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the thietane ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium phenolate or thiophenolate are used in substitution reactions.
Major Products
The major products formed from these reactions include various thietane derivatives with different functional groups, such as sulfoxides, sulfones, and substituted thietanes.
Scientific Research Applications
3-(((1-Methylcyclobutyl)methyl)amino)thietane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antidepressant activity and has been studied for its pharmacokinetic and toxicological properties.
Organic Synthesis: It serves as an intermediate in the synthesis of other sulfur-containing heterocycles and complex organic molecules.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying the biological activity of sulfur-containing heterocycles.
Industrial Applications: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(((1-Methylcyclobutyl)methyl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s antidepressant activity is believed to be mediated through its interaction with neurotransmitter receptors and enzymes involved in neurotransmitter metabolism . The exact molecular targets and pathways are still under investigation, but it is thought to modulate the levels of serotonin, norepinephrine, and dopamine in the brain.
Comparison with Similar Compounds
Similar Compounds
3-Cyanothiete 1,1-dioxide: This compound is structurally similar and undergoes similar cycloaddition reactions.
3-Phenylsulfanylthietane 1,1-dioxide: Another thietane derivative with similar synthetic routes and chemical properties.
Uniqueness
3-(((1-Methylcyclobutyl)methyl)amino)thietane 1,1-dioxide is unique due to its specific substitution pattern and the presence of the 1-methylcyclobutylmethylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H17NO2S |
|---|---|
Molecular Weight |
203.30 g/mol |
IUPAC Name |
N-[(1-methylcyclobutyl)methyl]-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H17NO2S/c1-9(3-2-4-9)7-10-8-5-13(11,12)6-8/h8,10H,2-7H2,1H3 |
InChI Key |
TYNREPBJLBKRPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)CNC2CS(=O)(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


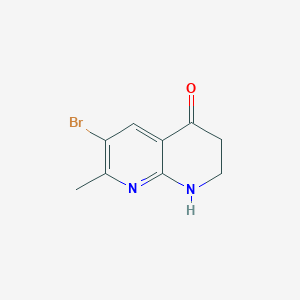
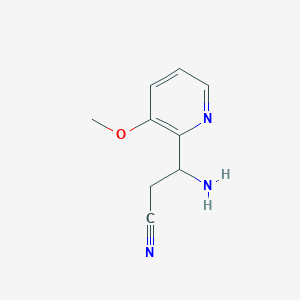
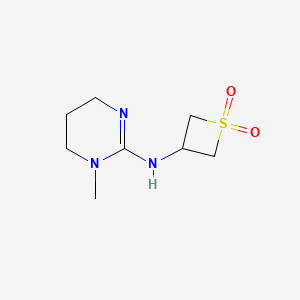
![2-Bromo-6,7-difluoro-1H-benzo[d]imidazole](/img/structure/B12979159.png)
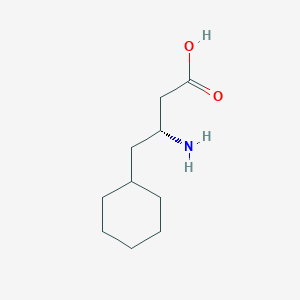
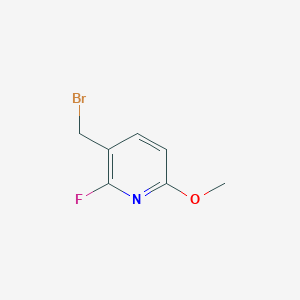
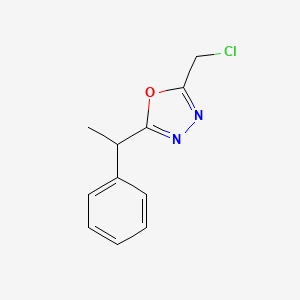
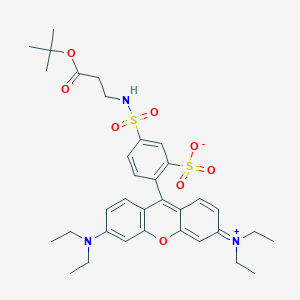
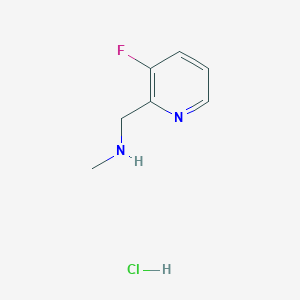

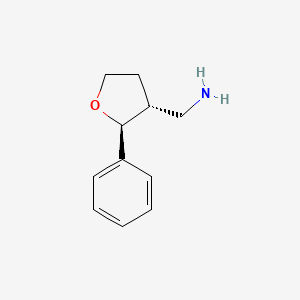
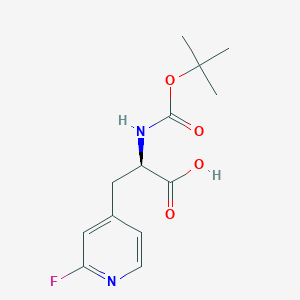
![2-(Trifluoromethyl)-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B12979230.png)
